(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
Overview
Description
The compound (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may share similarities with the compound . For instance, (R)-2-Propyloctanoic acid is mentioned as a therapeutic agent for Alzheimer's disease, and its synthesis involves the use of chiral auxiliaries, which could be relevant for the synthesis of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . Additionally, derivatives of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid are synthesized through a one-pot reaction, which might offer insights into the synthesis of similar compounds .
Synthesis Analysis
The synthesis of related compounds involves the use of chiral auxiliaries, such as Oppolzer's camphorsultam, to achieve high optical purity . The removal of the chiral source is also a critical step, which in the case of (R)-2-Propyloctanoic acid, is accomplished using tetrabutylammonium hydroxide and hydrogen peroxide . For the synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives, a one-pot, three-component reaction is employed, which could be a potential method for synthesizing (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide .
Molecular Structure Analysis
While the molecular structure of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide is not discussed, the structure-related discussions in the papers may provide insights. The use of L-cysteine in the synthesis of related compounds suggests the importance of chiral centers and stereochemistry in the molecular structure . The presence of a thietanyl group in the compound of interest indicates a sulfur-containing heterocycle, which is a feature also seen in the thioxothiazolidine-4-carboxylic acid derivatives mentioned in the second paper .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the use of ammonium thiocyanate and acid chlorides in a solvent-free condition, leading to the formation of thioamide bonds . The conversion to thioxothiazolidine-4-carboxylic acid derivatives involves reflux in water . These reactions highlight the potential reactivity of sulfur-containing groups and the importance of solvent choice in the synthesis of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide are not directly provided in the papers. However, the high optical purity achieved in the synthesis of (R)-2-Propyloctanoic acid suggests that similar compounds can be synthesized with a focus on chirality and enantiomeric excess . The solvent-free conditions and the use of water as a reaction medium in the second paper indicate that the physical state of the reactants and products, as well as their solubility, are important considerations in the synthesis and handling of these compounds .
Scientific Research Applications
Antibacterial Activity
Research involving derivatives of propanamide, such as the study by Tumosienė et al. (2012), highlights their potential in antibacterial applications. Specifically, compounds like 5-[2-[(4-methylphenyl)amino]ethyl]-1,3,4-oxadiazol-2(3H)-thione and its analogs showed good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Spectroscopic Study
The study of N-monosubstituted propanamides, including their synthesis and FTIR spectroscopic analysis, provides insights into the conformational properties of these compounds, which can be crucial in understanding their interactions and functions in various applications (Antonović et al., 1997).
Aminolysis and Derivative Formation
The aminolysis of certain propanamides can lead to the formation of various derivatives, offering potential in synthesizing new chemical entities with specific properties. This process has been explored in compounds like 2-aryl-5-R-5,6-dihydro-7H-[1,2,4]triazolo-[5,1-b][1,3]thiazin-7-ones (Britsun et al., 2005).
Anticonvulsant Studies
The exploration of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides in anticonvulsant studies, like those conducted by Idris et al. (2011), highlights the potential therapeutic applications of these compounds in treating conditions like epilepsy (Idris et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-N-(2,2,4,4-tetramethylthietan-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-6(11)7(13)12-8-9(2,3)14-10(8,4)5/h6,8H,11H2,1-5H3,(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVRZFPMKSCTDL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(SC1(C)C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1C(SC1(C)C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538295 | |
Record name | N-(2,2,4,4-Tetramethylthietan-3-yl)-D-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide | |
CAS RN |
80875-07-6 | |
Record name | (2R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80875-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080875076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,2,4,4-Tetramethylthietan-3-yl)-D-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-N-(2,2,4,4-TETRAMETHYL-3-THIETANYL)PROPANAMIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311QIR6SCE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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